

UNC2025 Off-Target Kinase Profile

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Compound Focus: UNC2025

CAS No.: 1429881-91-3

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UNC2025 is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor. While it was designed as a highly selective dual inhibitor of **MERTK** and **FLT3**, it also demonstrates activity against a range of other kinases at low nanomolar concentrations [1] [2].

The table below summarizes the primary and key off-target kinases inhibited by **UNC2025**, with quantitative IC₅₀ values compiled from multiple sources [1] [3] [2].

Table 1: Documented Kinase Targets of UNC2025

Kinase Target	Reported IC ₅₀ (nM)	Notes
FLT3	0.35 - 0.8 [1] [3]	Primary target
MERTK (MER)	0.46 - 0.74 [1] [3]	Primary target
Axl	1.65 - 14 [1] [3]	Most potent off-target TAM kinase
TrkA	1.67 [1]	
Tyro3	5.83 - 17 [1] [3]	Other TAM family kinase
TrkC	4.38 [1]	
SLK	6.14 [1]	

Kinase Target	Reported IC ₅₀ (nM)	Notes
QIK	5.75 [1]	
Nuak1	7.97 [1]	
Kit (c-Kit)	8.18 [1]	
Met (c-Met)	364 [1]	Notably less potent

This kinase interaction profile leads to several observable experimental and physiological effects.

Observed Off-Target Effects & Experimental Considerations

The following table outlines key experimental observations attributed to **UNC2025**'s off-target activity, which are crucial for interpreting your results.

Table 2: Key Experimental Considerations Due to Off-Target Effects

Observed Effect	Related Off-Target	Experimental Context & Impact
Anti-thrombotic effect [4] [5]	Axl, Tyro3	Inhibits platelet activation and thrombus formation in vitro and in murine models. May confound in vivo studies in cancer models, particularly those involving vascular damage.
Synergy with ADP/P2Y pathway antagonists [4] [5]	Axl, Tyro3	Shows greater-than-additive effect when combined with P2Y12 inhibitors (e.g., PBS0739). Suggests a potential for combination therapies but is a key variable in complex physiological systems.
Inhibition of tumor cell proliferation/survival [6]	FLT3, Axl	Demonstrates efficacy in solid tumors like meningioma and schwannoma, partly via Axl inhibition. Effects in your model may not be solely due to MERTK inhibition.

Observed Effect	Related Off-Target	Experimental Context & Impact
Inhibition of colony formation [7] [3]	FLT3	Potently reduces colony formation in FLT3-ITD positive AML cell lines (e.g., Molm-14) and MERTK-expressing leukemia blasts.

Essential Experimental Protocols

Here are standardized protocols for key assays used to characterize **UNC2025**'s effects, which you can adapt for your troubleshooting.

Assessing MERTK Phosphorylation Inhibition (Immunoblot)

This protocol is critical for confirming target engagement in cellular models [7] [3].

- **Cell Preparation:** Culture MERTK-expressing cells (e.g., 697 B-ALL) at a density of 3×10^6 /mL.
- **Treatment:** Treat cells with **UNC2025** or a DMSO vehicle control for 1 hour.
- **Phosphoprotein Stabilization:** Add a fresh 120 μ M pervanadate solution to the cultures for the final 3 minutes of treatment.
- **Cell Lysis & Immunoprecipitation:**
 - Harvest cells and lyse in a buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, plus protease inhibitors).
 - Immunoprecipitate MERTK from the lysates using a specific anti-MERTK antibody (e.g., R&D Systems MAB8912) and Protein G sepharose beads.
- **Immunoblot Analysis:**
 - Resolve proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
 - Probe sequentially for **phospho-MERTK** and **total MERTK**.
 - Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the inhibition ratio.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is used to evaluate the off-target anti-platelet effects of **UNC2025** [5].

- **Sample Preparation:**
 - Draw human whole blood from healthy volunteers into sodium citrate.
 - Prepare **washed platelets** (WP) or **platelet-rich plasma** (PRP) via centrifugation.
- **Pre-treatment:** Incubate WP or PRP with **UNC2025** (e.g., 0.5 μ M for WP, 5 μ M for PRP) or a saline vehicle for 15 minutes.
- **Stimulation & Measurement:**
 - Use a light transmission aggregometer.
 - Stimulate platelets with an agonist such as **collagen** (1-2 μ g/mL) or **ADP** (2 μ M).
 - Record the maximum percentage of aggregation over time.

Soft Agar Colony Formation Assay

This protocol tests the long-term anti-proliferative effects of **UNC2025** on cancer cells [3].

- **Base Layer:** Solidify a layer of 0.5-0.6% agar in culture medium in a dish.
- **Cell Layer:**
 - Suspend cells (e.g., A549 NSCLC or Molm-14 AML) in 0.35% soft agar containing culture medium and the desired concentration of **UNC2025** or DMSO vehicle.
 - Overlay this cell suspension onto the base layer.
- **Maintenance & Staining:**
 - Refresh the medium (with or without **UNC2025**) on the overlay 3 times per week.
 - After 2-3 weeks, stain colonies with nitro tetrazolium blue chloride or crystal violet.
 - Count the number of formed colonies manually or with a colony counter.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that an observed phenotypic effect in my experiment is due to MERTK inhibition and not an off-target effect? A1: Employ multiple strategies for validation:

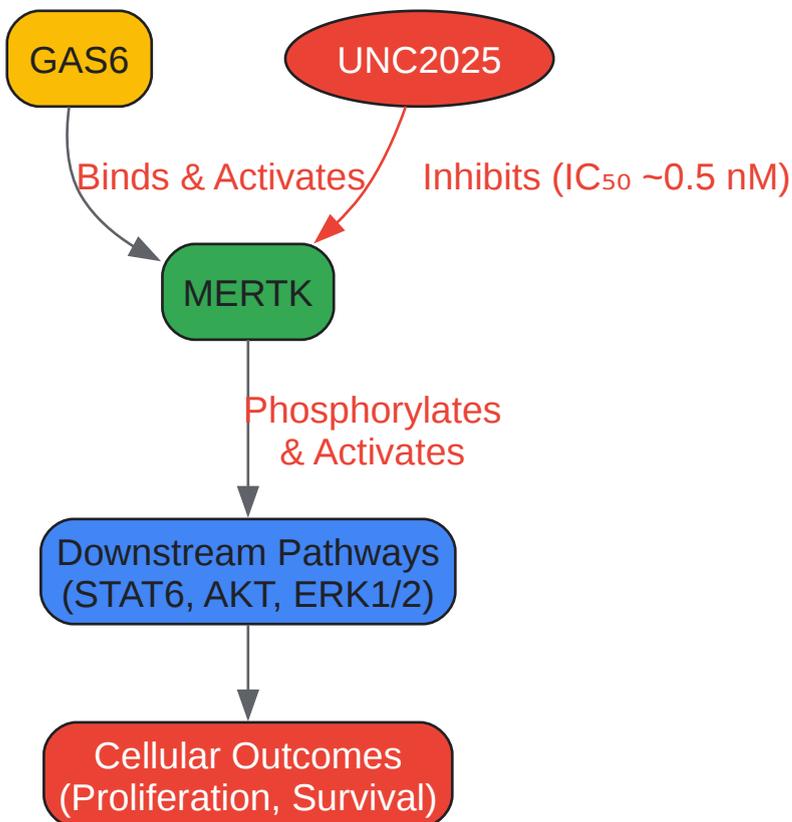
- **Genetic Knockdown:** Use siRNA or shRNA to knock down *MERTK* gene expression and see if the phenotype is recapitulated [6] [8].
- **Negative Control Compound:** Include a structural analog of **UNC2025** that lacks potent MERTK inhibitory activity (e.g., UNC2369, IC₅₀ for MERTK = 490 nM) as a negative control in your key experiments [8].
- **Selective Inhibitors:** Use a highly selective MERTK inhibitor (if available) or inhibitors specific for key off-targets like FLT3 or Axl to dissect the contribution of each kinase.

Q2: Are the anti-platelet effects of UNC2025 a major concern for in vivo studies? A2: They are a critical consideration. Studies show that **UNC2025** protects mice from pulmonary embolism and arterial thrombosis **without significantly increasing bleeding times** [4] [5]. This suggests a potential therapeutic window, but the effect is pronounced and should be monitored, especially in models where platelet activity or tumor vasculature is a factor.

Q3: Does UNC2025 have clinical potential given its off-target profile? A3: Yes, its profile may be therapeutically advantageous. The dual inhibition of MERTK and FLT3 is particularly relevant for **Acute Myeloid Leukemia (AML)**, where both targets are often expressed [7] [1]. Furthermore, the anti-platelet effect without increased bleeding could be beneficial for preventing cancer-associated thrombosis [4] [5].

MERTK Signaling and UNC2025 Mechanism

The following diagram summarizes the core signaling pathway of MERTK and the points of inhibition by **UNC2025**, which is useful for understanding its cellular impact.



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